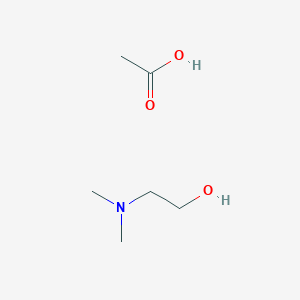
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is a chemical compound with the molecular formula C6H15NO3 and a molecular weight of 149.188 g/mol This compound is characterized by the presence of a dimethylamino group and a hydroxyethyl group attached to an ammonium ion, paired with an acetate anion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate can be synthesized through the reaction of dimethylaminoethanol with acetic acid. The reaction typically involves mixing the two reactants in a suitable solvent under controlled temperature conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The acetate group can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the acetate group under mild to moderate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Compounds with different anions or functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dimethylaminoethanol acetate
- Ethanol, 2-(dimethylamino)-, acetate (1:1) (salt)
- 2-(Dimethylamino)ethanol acetate (1:1)
Uniqueness
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H15NO3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
acetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.C2H4O2/c1-5(2)3-4-6;1-2(3)4/h6H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
VCCSTJCSIICGSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















